Tumor-Selective Cytotoxicity: 3-5x Higher IC50 in Normal vs. Cancer Cells
Gamabufotalin exhibits significantly higher tumor selectivity compared to telocinobufagin and bufalin. In side-by-side testing against glioblastoma (U-87) and pancreatic cancer (SW1990) cell lines versus normal PBMCs, gamabufotalin's IC50 values were 3-5 times higher in normal cells, a selectivity window not observed for the other two bufadienolides [1].
| Evidence Dimension | Selectivity Index (IC50 in PBMCs / IC50 in cancer cells) |
|---|---|
| Target Compound Data | 3-5 fold higher IC50 in PBMCs vs cancer cells |
| Comparator Or Baseline | Telocinobufagin, Bufalin: No observed selectivity (similar IC50 in normal and cancer cells) |
| Quantified Difference | Selectivity present only with gamabufotalin; comparators lack tumor selectivity under same conditions |
| Conditions | Human glioblastoma U-87, pancreatic cancer SW1990 cell lines, and normal human PBMCs; dose-dependent cytotoxicity assay |
Why This Matters
This data supports the selection of gamabufotalin over other bufadienolides for experiments requiring a wider therapeutic index or lower anticipated off-target toxicity.
- [1] Yuan B, et al. Effects of active bufadienolide compounds on human cancer cells and CD4+CD25+Foxp3+ regulatory T cells in mitogen-activated human peripheral blood mononuclear cells. Oncol Rep. 2016 Jul;36(1):137-44. View Source
